Ethyl 5-iodo-1-propylpyrazole-3-carboxylate
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Overview
Description
Ethyl 5-iodo-1-propylpyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group at the 3-position, an iodine atom at the 5-position, and a propyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-1-propylpyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the propyl group: The propyl group can be introduced via alkylation of the pyrazole nitrogen using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Iodination: The iodination of the pyrazole ring at the 5-position can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-1-propylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups present and the reaction conditions.
Coupling reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with various aryl or alkynyl groups.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride)
Oxidation and reduction: Oxidizing agents (hydrogen peroxide, sodium hypochlorite), reducing agents (sodium borohydride, lithium aluminum hydride)
Coupling reactions: Palladium catalysts (Pd(PPh3)4, PdCl2), bases (potassium carbonate, cesium carbonate), solvents (THF, toluene)
Major Products Formed
Substitution reactions: Formation of substituted pyrazoles with various functional groups at the 5-position
Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound
Coupling reactions: Formation of aryl- or alkynyl-substituted pyrazoles
Scientific Research Applications
Ethyl 5-iodo-1-propylpyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-1-propylpyrazole-3-carboxylate depends on its specific application and the target molecule or pathway. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) or covalent modifications. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Ethyl 5-iodo-1-propylpyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-bromo-1-propylpyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
Ethyl 5-chloro-1-propylpyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine, which may also affect its reactivity and biological properties.
Ethyl 5-iodo-1-methylpyrazole-3-carboxylate: Similar structure but with a methyl group instead of a propyl group, which may influence its chemical and biological behavior.
Properties
IUPAC Name |
ethyl 5-iodo-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-3-5-12-8(10)6-7(11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDBQXCXISLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)OCC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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